1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone
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Overview
Description
1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a suitable aromatic precursor, followed by the introduction of the piperidine group through nucleophilic substitution reactions. The final step often involves the formation of the ethanone moiety through oxidation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents used in industrial settings are selected to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and piperidine moiety allow the compound to bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 1-[5-Fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)phenyl]ethanone
- 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]methanol
- 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]propane
Uniqueness: 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone is unique due to its specific substitution pattern and the presence of both a fluoro-substituted aromatic ring and a piperidine moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
IUPAC Name |
1-[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-10-4-6-17(7-5-10)15-8-11(2)13(12(3)18)9-14(15)16/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBVPKEHHUNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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